

Acetoacetanilide CAS number and properties

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Compound of Interest

Compound Name: Acetoacetanilide

Cat. No.: B1666496

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An In-Depth Technical Guide to **Acetoacetanilide** (CAS: 102-01-2) for Researchers and Drug Development Professionals

Introduction

Acetoacetanilide (CAS No: 102-01-2) is an organic compound that serves as a pivotal intermediate in a multitude of synthetic processes.^[1] Structurally, it is the acetoacetamide derivative of aniline, combining the features of an aromatic amine with a β -ketoamide functional group.^[1] This unique arrangement imparts significant reactivity and versatility, establishing **acetoacetanilide** as a cornerstone building block in the synthesis of pharmaceuticals, agrochemicals, and, most notably, a class of organic pigments known as arylide yellows.^{[1][2][3]}

For researchers and professionals in drug development, understanding the properties, reactivity, and handling of **acetoacetanilide** is crucial for its effective use as a precursor in the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview, from its fundamental chemical identity to detailed, field-proven experimental protocols.

Section 1: Core Chemical Identity and Properties

A thorough understanding of a chemical's identity and physical characteristics is the foundation of its successful application in a laboratory setting.

Nomenclature and Identifiers

Acetoacetanilide is known by several names, which are important to recognize when searching literature and chemical databases. Its primary identifiers are consolidated below.

Identifier Type	Value	Source(s)
CAS Number	102-01-2	[1][4][5]
IUPAC Name	3-oxo-N-phenylbutanamide	[4][6]
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[4][5]
Synonyms	Acetoacetic anilide, N-Phenylacetoacetamide, Acetylacetanilide	[4][5][7]
EC Number	202-996-4	[1]
PubChem CID	7592	[4]
InChI Key	DYRDKSSFIWVSNM-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physical and chemical properties of **acetoacetanilide** dictate its handling, reaction conditions, and purification methods. It presents as a white crystalline solid and is generally stable under normal conditions.[4][5][7][8]

Property	Value	Source(s)
Molecular Weight	177.20 g/mol	[4]
Appearance	White crystalline solid/powder	[4][7][9]
Melting Point	83-88 °C	[1][5]
Boiling Point	Decomposes; 129 °C at 24 mmHg	[5][10][11]
Density	~1.26 g/cm ³ at 20 °C	[4][10][11]
Water Solubility	Poorly soluble (~5 g/L at 20 °C)	[1][7][9][12]
Solubility	Soluble in ethanol, ether, chloroform, hot benzene, and dilute alkali	[4][7][13][14]
Flash Point	~150-163 °C (302-325 °F)	[5][10][15]
Autoignition Temp.	~450 °C (843 °F)	[16]

Structural Characteristics

Acetoacetanilide exists predominantly as the keto-amide tautomer in its solid crystalline state, a fact confirmed by X-ray crystallography.[1] The structure features intermolecular hydrogen bonds. The presence of the methylene group flanked by two carbonyl groups (a β -dicarbonyl moiety) is the source of its chemical versatility, allowing for reactions such as enolate formation, condensation, and coupling.

Caption: Chemical structure of **Acetoacetanilide**.

Section 2: Synthesis and Manufacturing

The synthesis of **acetoacetanilide** is well-established and can be achieved through several high-yield routes. The choice of method often depends on the availability of starting materials and the desired scale of production.

Primary Synthesis Routes

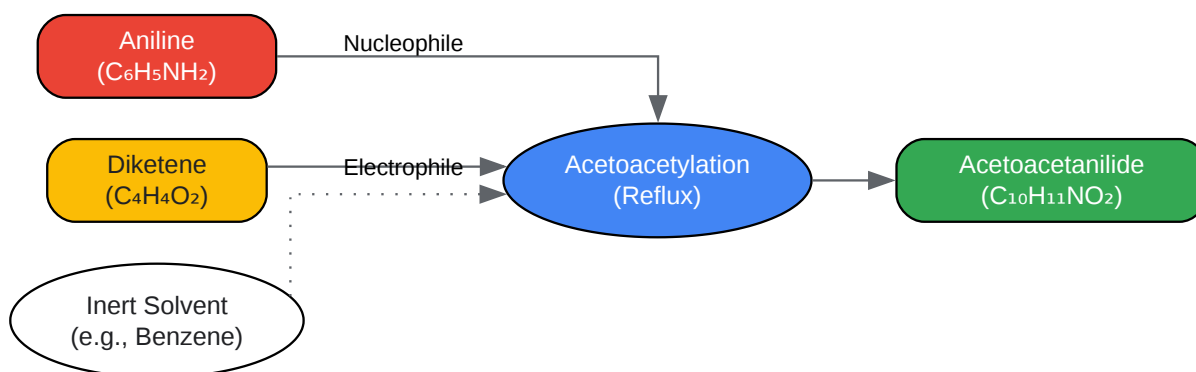
The most common laboratory and industrial preparations involve the acetoacetylation of aniline.^[1] This is typically achieved by one of two primary methods:

- Reaction with Diketene: Aniline reacts readily with diketene in an inert solvent like benzene. This method is efficient and often used for large-scale production.^{[14][17]}
- Reaction with Ethyl Acetoacetate: Aniline can be condensed with ethyl acetoacetate, typically at elevated temperatures, to form **acetoacetanilide** with the elimination of ethanol.^{[14][17]}

The diketene route is often preferred for its directness and high yield.

Visualization of Synthesis

The reaction between aniline and diketene provides a direct pathway to **acetoacetanilide**. This reaction is an example of nucleophilic acyl substitution on the β -lactone ring of diketene.



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Caption: Synthesis of **Acetoacetanilide** from Aniline and Diketene.

Section 3: Applications in Research and Development

Acetoacetanilide's utility stems from its reactive β -dicarbonyl moiety and the phenylamide group, making it a valuable intermediate.

Role as a Chemical Intermediate

Acetoacetanilide is not typically an end-product but rather a building block for more complex molecules. Its methylene protons are acidic and can be deprotonated to form a nucleophilic enolate, which can then participate in a wide range of carbon-carbon bond-forming reactions. This reactivity is central to its use in both pharmaceutical and pigment synthesis.[3]

Application in Pigment Synthesis

The most significant industrial application of **acetoacetanilide** is in the manufacturing of organic pigments.[1][18] It is the precursor to arylide yellows (also known as Hansa yellows), a major class of yellow and orange pigments.[1][14] The synthesis involves an azo coupling reaction where the active methylene group of **acetoacetanilide** couples with a diazonium salt. By varying the substituents on the aniline ring of both the **acetoacetanilide** and the diazonium salt, a wide palette of colors with different properties (e.g., lightfastness, opacity) can be produced.[1]

Relevance to Pharmaceutical Development

In the context of drug discovery and development, **acetoacetanilide** serves as a versatile scaffold and starting material.[3] While the related compound acetanilide was historically used as an analgesic, **acetoacetanilide's** modern role is as an intermediate.[19][20] Its structure is incorporated into various larger molecules being investigated for therapeutic activity. The process of drug development involves identifying a biological target, designing a molecule (the "key") to interact with it, and then optimizing that molecule's properties for efficacy and safety.[21][22] Intermediates like **acetoacetanilide** provide a reliable and cost-effective starting point for synthesizing libraries of related compounds during the lead optimization phase.[21] For example, it is a key intermediate in the manufacture of some analgesics and anti-inflammatory drugs.[3]

Section 4: Safety, Handling, and Toxicology

As with any laboratory chemical, proper handling and awareness of potential hazards are paramount for ensuring safety.

Hazard Identification

Acetoacetanilide is generally considered harmful if swallowed or in direct contact with the skin.[7][23][24] It may cause eye, skin, and respiratory tract irritation.[9] The toxicological

properties have not been fully investigated, and it should be handled with the care afforded to all research chemicals.[9]

- GHS Classification: Acute Toxicity, Oral (Category 4); Acute Toxicity, Dermal (Category 4). [24]
- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[25]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[8][23][26]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards.[8][9]
 - Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][9][23]
 - Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[9]
- General Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[8]

Spill Management and Disposal

For small spills, first, remove all ignition sources.[10] Dampen the solid material with 60-70% ethanol to prevent dust formation and transfer it to a suitable, sealed container for disposal.[10] Contaminated surfaces should be washed with an ethanol solution followed by soap and water. [10] Dispose of waste material in accordance with federal, state, and local regulations.[25][26]

Section 5: Experimental Protocols and Workflows

The following protocols are based on established and peer-reviewed procedures, providing a reliable basis for laboratory work.

Protocol: Synthesis of Acetoacetanilide from Aniline and Ketene Dimer

This protocol is adapted from a verified procedure published in Organic Syntheses, a trusted source for reproducible chemical methods.^[17]

Causality and Rationale:

- **Dry Reagents/Solvent:** Aniline and benzene must be dry because ketene dimer can react with water.
- **Dropwise Addition:** The exothermic reaction is controlled by the slow addition of the ketene dimer solution.
- **Reflux:** Heating under reflux ensures the reaction goes to completion by providing the necessary activation energy over a sustained period.

Methodology:

- Set up a 500-mL three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
- Place a solution of 46 g (0.5 mole) of dry aniline in 125 mL of pure, dry benzene into the flask.
- Begin stirring and add a solution of 42 g (0.5 mole) of ketene dimer in 75 mL of pure, dry benzene dropwise over 30 minutes.
- After the addition is complete, heat the reaction mixture under reflux on a steam bath for 1 hour.
- Remove the majority of the benzene via distillation over the steam bath.
- Remove the remaining solvent under reduced pressure.

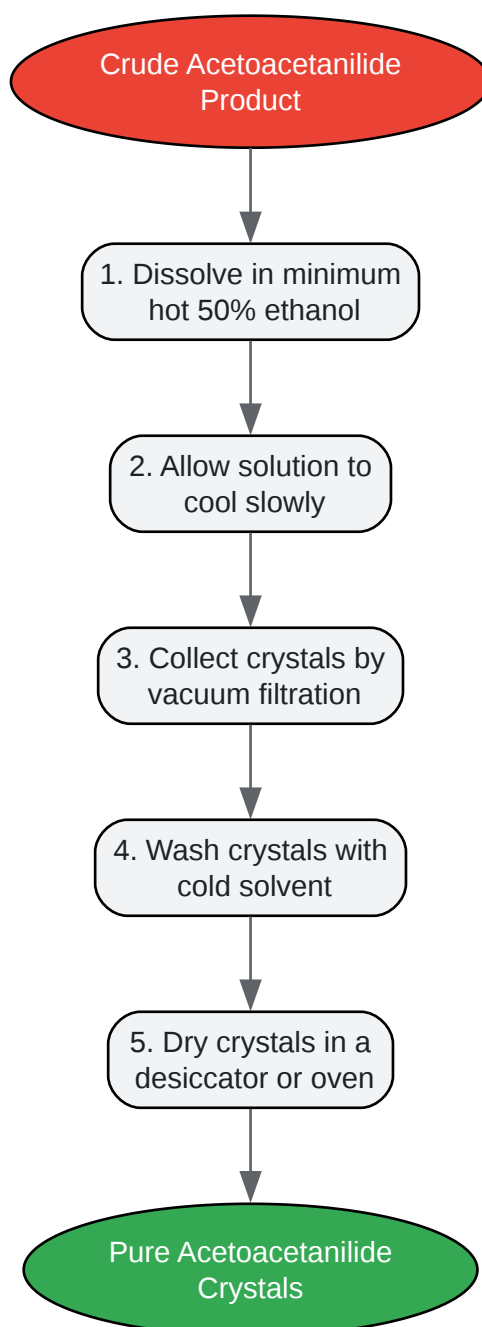
- Dissolve the solid residue in 500 mL of hot 50% aqueous ethanol.
- Allow the solution to cool, inducing crystallization of the **acetoacetanilide**. Cool to 0°C in an ice bath before filtration.
- Collect the crystals by vacuum filtration. A typical yield is around 65 g (74%). The product should have a melting point of 82–84°C.

Protocol: Purification by Recrystallization

This workflow is a standard method for purifying the crude product from the synthesis described above.

Causality and Rationale:

- **Solvent Choice:** A 50% aqueous ethanol mixture is used because **acetoacetanilide** is soluble in the hot solvent but poorly soluble when cold, allowing for recovery of pure crystals upon cooling. Impurities remain dissolved in the cold mother liquor.
- **Hot Filtration (if needed):** If insoluble impurities are present, a hot filtration step would be added to remove them before cooling.
- **Slow Cooling:** Gradual cooling promotes the formation of larger, purer crystals compared to rapid chilling.



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Caption: General workflow for purification by recrystallization.

Conclusion

Acetoacetanilide is a chemical of significant industrial and research importance. Its value lies not in its direct application but in its role as a highly versatile and reactive intermediate. For professionals in pharmaceuticals and materials science, a firm grasp of its properties,

synthesis, and safe handling procedures is essential for leveraging its synthetic potential. From creating vibrant yellow pigments to serving as a foundational scaffold in the complex journey of drug discovery, **acetoacetanilide** remains a critical and indispensable tool in the modern chemist's repertoire.

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